Sodium 2-(3,5-dichloropyridin-2-yl)acetate
Description
Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its unique electronic properties and ability to participate in a wide array of chemical reactions make it a versatile building block for the synthesis of complex molecules. numberanalytics.com Pyridine and its derivatives are not only integral to numerous natural products, such as certain vitamins and alkaloids, but they are also a prevalent structural motif in a vast number of synthetic compounds with significant applications. researchgate.net
The importance of pyridine-based compounds in medicinal chemistry and drug design is particularly noteworthy. nih.govresearchgate.net The pyridine ring is considered a "privileged scaffold" because its structure is frequently found in molecules that exhibit a wide range of biological activities. nih.gov These compounds are key components in pharmaceuticals developed as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility, bioavailability, and interaction with biological targets. numberanalytics.com The versatility of the pyridine structure allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its therapeutic effect. nih.gov This adaptability has led to the incorporation of pyridine moieties into a multitude of FDA-approved drugs. nih.gov
Beyond pharmaceuticals, pyridine derivatives are crucial in materials science and agrochemicals. numberanalytics.com Their applications in these fields are a testament to the tunable nature of the pyridine core, which allows for the development of new materials with specific properties and the creation of effective agricultural products. numberanalytics.com The extensive body of research on pyridine-containing compounds, reflected in a large number of scientific publications, underscores their enduring importance in advancing chemical science. nih.gov
While extensive research exists for the broader class of pyridine derivatives, specific academic studies focusing solely on Sodium 2-(3,5-dichloropyridin-2-yl)acetate are not widely documented in publicly available literature. However, the relevance of this compound in scientific inquiry can be inferred from the structural features it possesses. The presence of a dichlorinated pyridine ring coupled with a sodium acetate (B1210297) functional group suggests potential areas of research interest.
The dichloropyridine core is a common feature in many biologically active molecules and synthetic intermediates. The chlorine atoms can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity and its ability to interact with biological macromolecules. Furthermore, the acetate group provides a site for potential coordination with metal ions or for further chemical modification.
Given these features, this compound could be a subject of investigation in several areas:
Synthetic Chemistry: This compound could serve as a valuable intermediate in the synthesis of more complex molecules. The acetate group can be transformed into other functional groups, and the chlorine atoms can be displaced through nucleophilic substitution reactions, providing a pathway to a variety of novel pyridine derivatives.
Medicinal Chemistry: As with many pyridine derivatives, this compound could be screened for potential biological activities. The specific substitution pattern of the chlorine atoms might confer unique pharmacological properties.
Coordination Chemistry: The sodium acetate moiety suggests that the corresponding free acid, 2-(3,5-dichloropyridin-2-yl)acetic acid, could act as a ligand for various metal ions, forming coordination complexes with potentially interesting catalytic or material properties.
The following table provides a summary of the key chemical information for this compound, based on its chemical structure.
| Property | Value |
| Chemical Formula | C₇H₄Cl₂NNaO₂ |
| Molecular Weight | 244.01 g/mol |
| Chemical Structure | A sodium salt of a carboxylic acid, where the carboxylate group is attached to a methylene (B1212753) bridge, which is in turn bonded to the second position of a pyridine ring. The pyridine ring is substituted with chlorine atoms at the third and fifth positions. |
| Key Functional Groups | Dichloropyridine, Sodium Carboxylate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(3,5-dichloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2.Na/c8-4-1-5(9)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECNYPQCBDWXES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)[O-])Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium 2 3,5 Dichloropyridin 2 Yl Acetate and Analogues
Strategies for Constructing the 3,5-Dichloropyridin-2-yl Moiety
The formation of the core 3,5-dichloropyridin-2-yl structure is the foundational stage of the synthesis. This is typically achieved by starting with more heavily chlorinated pyridine (B92270) precursors or by the targeted functionalization of a simpler pyridine system.
A common and effective strategy for obtaining the 3,5-dichloro substitution pattern involves the selective dechlorination of more highly chlorinated pyridines. Pentachloropyridine (B147404) and 2,3,5,6-tetrachloropyridine (B1294921) serve as versatile starting materials for this approach. google.com
Pentachloropyridine can be selectively reduced to yield various trichloropyridine isomers. For the synthesis of 2,3,5-trichloropyridine (B95902), pentachloropyridine is reacted with metallic zinc in a strongly alkaline aqueous solution, often in the presence of a water-immiscible reaction medium like toluene. google.comprepchem.com This reaction proceeds at a controlled temperature, typically around 70°C, to favor the formation of the desired product. prepchem.com The reactivity of pentachloropyridine is highest at the 4-position, and reduction with zinc or electrochemical methods often yields 2,3,5,6-tetrachloropyridine as an intermediate or primary product. nih.gov Further controlled reduction of either pentachloropyridine or 2,3,5,6-tetrachloropyridine is required to obtain 2,3,5-trichloropyridine. google.com
2,3,5-Trichloropyridine itself is a key intermediate for various pesticides and can be synthesized through different routes. google.commedchemexpress.comgoogle.com Once obtained, this precursor possesses the required 3,5-dichloro arrangement, with the chlorine atom at the 2-position being the target for subsequent substitution to introduce the acetate (B1210297) side chain.
Another approach starting from pentachloropyridine involves halogen exchange reactions. For instance, reacting pentachloropyridine with potassium fluoride (B91410) can yield 3,5-dichloro-2,4,6-trifluoropyridine, demonstrating the feasibility of selectively replacing chlorine atoms while retaining others. google.com While not a direct route to the target moiety, this illustrates the differential reactivity of the halogen positions on the perchlorinated ring. researchgate.netbenthambooks.com
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Pentachloropyridine | Zinc dust, 6N ammonium (B1175870) hydroxide (B78521), Toluene, 70°C, 35 hours | 2,3,5-Trichloropyridine | prepchem.com |
| 2,3,5,6-Tetrachloropyridine | Metallic zinc, strongly alkaline aqueous solution, water-immiscible medium, 20-100°C | 2,3,5-Trichloropyridine | google.com |
An alternative to starting with polychlorinated pyridines is the direct functionalization of a less substituted pyridine ring. This involves the sequential and regioselective introduction of chlorine atoms and other necessary functional groups.
For example, a synthetic pathway can begin with 2-chloropyridine. google.com The process involves an initial reaction to form a 2-alkoxypyridine, which then undergoes chlorination to yield 3,5-dichloro-2-alkyloxypyridine. A final chlorination step replaces the alkoxy group to produce 2,3,5-trichloropyridine. google.com This multi-step functionalization allows for precise control over the substitution pattern.
Directed ortho-lithiation is another powerful technique for the regioselective functionalization of pyridine rings. mdpi.com This method uses a directing group on the pyridine ring to guide a strong base (like lithium tetramethylpiperidine, LiTMP) to deprotonate an adjacent position, creating a lithiated species that can be trapped by an electrophile. mdpi.com This strategy is valuable for introducing substituents at specific locations that might be difficult to access through other means.
Carboxylic Acid and Acetate Group Introduction Methodologies
Once the 3,5-dichloropyridin-2-yl moiety is formed (often as 2,3,5-trichloropyridine), the next critical step is the introduction of the acetic acid group at the 2-position. Synthetic routes to pyridylacetic acid derivatives frequently begin with halopyridines. acs.orgresearchgate.net
One common approach is the palladium-catalyzed cross-coupling of a 2-halopyridine (in this case, 2,3,5-trichloropyridine, where the C2-Cl bond is most reactive) with a suitable two-carbon nucleophile. acs.org Reagents like lithium enolates or silyl (B83357) enol ethers of acetate esters can be coupled to the pyridine ring, followed by hydrolysis to yield the carboxylic acid. acs.orgresearchgate.net
Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed. acs.org The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to attack by strong nucleophiles. Activated methylene (B1212753) compounds such as malonates or cyanoacetates can displace the chlorine at the 2-position. acs.org The resulting product is then subjected to hydrolysis and decarboxylation to afford the desired 2-(3,5-dichloropyridin-2-yl)acetic acid. acs.orgresearchgate.net Care must be taken during these final steps, as 2-pyridylacetic acids can be prone to decarboxylation under harsh conditions. acs.org
A three-component synthesis using Meldrum's acid derivatives has also been reported as a convenient method for preparing substituted 2-(pyridyl)acetic acid derivatives. acs.orgresearchgate.net
Salt Formation Procedures for Sodium 2-(3,5-dichloropyridin-2-yl)acetate
The final step in the synthesis is the conversion of 2-(3,5-dichloropyridin-2-yl)acetic acid into its corresponding sodium salt. This is a standard acid-base neutralization reaction.
The procedure typically involves dissolving the carboxylic acid in a suitable solvent, followed by the careful addition of a sodium base. amasci.net Common bases for this transformation include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). amasci.net The reaction of the carboxylic acid with sodium carbonate or bicarbonate is often preferred as it produces carbon dioxide gas, which evolves from the solution, driving the reaction to completion. amasci.net
The general reaction is as follows: C₅H₂Cl₂N-CH₂COOH + NaHCO₃ → C₅H₂Cl₂N-CH₂COONa + H₂O + CO₂
After the base is added and the reaction is complete (indicated by the cessation of gas evolution), the solvent is typically removed under reduced pressure to isolate the crude sodium salt. amasci.net The product, this compound, can then be purified by recrystallization from an appropriate solvent system.
Catalytic Systems and Reaction Conditions in Organic Synthesis
Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and yield. The preparation of this compound and its analogues is no exception, with palladium catalysis playing a particularly important role.
Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds, which is essential for introducing the acetate side chain or other substituents onto the pyridine ring. acs.org The palladium-catalyzed α-arylation of ketones and related compounds has become a general and useful synthetic method. acs.org This can be extended to the α-arylation of aryl acetic acid derivatives, coupling them with aryl halides. acs.org
In the context of constructing analogues, Suzuki coupling is a versatile tool. mdpi.com This reaction couples an organoboron compound with a halide or triflate under the catalysis of a palladium(0) complex. For instance, a key intermediate like 2-chloro-4,5-substituted pyridine could be used in a Suzuki coupling to introduce a variety of groups at the 2-position, demonstrating the flexibility of this method for creating a library of related compounds. mdpi.com The development of specialized ligands, such as chlorinated pyridine-pyridone ligands, has further advanced the capabilities of palladium-catalyzed C-H activation and amination reactions, which are relevant to the synthesis of complex heterocyclic structures. nih.gov
| Reaction Type | Catalyst/Ligand System | Coupling Partners | Purpose | Reference |
|---|---|---|---|---|
| α-Arylation | Palladium Catalyst | Aryl Acetic Acid & Aryl Halide | Formation of diarylacetic acids | acs.org |
| Suzuki Coupling | Palladium(0) Complex | Organoboron Compound & Aryl Halide | Introduction of various substituents onto the pyridine ring | mdpi.com |
| Cross-Coupling | Palladium Catalyst | Halopyridine & Silyl Enol Ether | Introduction of acetate moiety | acs.org |
Copper-Mediated Transformations
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing pyridine derivatives, copper catalysts, particularly in the copper(I) and copper(II) oxidation states, are instrumental. google.com While direct copper-mediated synthesis of 2-(3,5-dichloropyridin-2-yl)acetate is not extensively detailed in readily available literature, analogous transformations suggest its feasibility. For instance, copper catalysts are employed in cross-coupling reactions, such as the Sonogashira, Suzuki, and Ullmann reactions, to introduce substituents onto pyridine rings.
A plausible, though not explicitly documented, copper-mediated approach to an analogue could involve the coupling of a pre-functionalized pyridine ring. For example, a copper catalyst could facilitate the coupling of a 2,3,5-trichloropyridine with a suitable acetate equivalent. More commonly, copper catalysis is seen in related reactions such as the formation of oxazines through a tandem CuAAC/ring cleavage/[4+2] annulation process, demonstrating the versatility of copper in complex heterocyclic synthesis. mdpi.com A general procedure for such a copper-catalyzed reaction might involve the use of a copper(I) salt, like CuI, in a suitable solvent such as acetonitrile (B52724) at room temperature. mdpi.com
Table 1: Examples of Copper-Mediated Transformations in Heterocyclic Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Copper(II) salts | 3-Amino-2-chloropyridine, Nitrite salt | 2,3-Dichloropyridine | google.com |
| Copper(I) iodide | Terminal ynone, Sulfonyl azide (B81097), Imine | Functionalized oxazine | mdpi.com |
This table presents examples of copper-catalyzed reactions in the synthesis of related heterocyclic compounds, illustrating the potential for similar methodologies to be applied to the synthesis of the target molecule.
Base-Mediated Transformations (e.g., using sodium acetate, potassium acetate, K2CO3, Cs2CO3, triethylamine, sodium hydride)
Base-mediated transformations are fundamental to the synthesis of carboxylic acid salts like this compound. The final step in the synthesis of the target compound would typically involve the neutralization of the corresponding carboxylic acid, 2-(3,5-dichloropyridin-2-yl)acetic acid, with a sodium base such as sodium hydroxide or sodium acetate.
The synthesis of the precursor acid or its ester analogues often relies on the use of various bases to facilitate key reaction steps. For instance, the deprotonation of a carbon atom adjacent to the pyridine ring is a critical step for introducing the acetate moiety. Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed for such deprotonation. Studies on the deprotonation of 3,5-dichloropyridine (B137275) have shown that lithium bases can effectively remove a proton from the pyridine ring, creating a reactive intermediate. researchgate.net
Weaker inorganic bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), or organic bases like triethylamine, are commonly used in alkylation reactions. A general approach could involve the reaction of a lithiated 3,5-dichloropyridine with an electrophile like ethyl bromoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. The choice of base is crucial and depends on the specific substrate and reaction conditions.
Table 2: Common Bases Used in the Synthesis of Pyridine Derivatives
| Base | Type | Typical Application |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Deprotonation of acidic protons |
| Triethylamine (Et3N) | Organic, weak | Acid scavenger in acylation and alkylation reactions |
| Potassium Carbonate (K2CO3) | Inorganic, moderate | Alkylation reactions |
| Cesium Carbonate (Cs2CO3) | Inorganic, moderate | Cross-coupling and alkylation reactions |
| Sodium Acetate (CH3COONa) | Weak | Neutralization, buffer |
| Potassium Acetate (CH3COOK) | Weak | Neutralization, buffer |
Optimization of Solvent Systems and Reaction Temperature
The optimization of solvent systems and reaction temperature is a critical aspect of developing efficient and high-yielding synthetic routes. The choice of solvent can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates. For instance, in the synthesis of substituted pyridines, solvents can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile to nonpolar solvents like toluene, depending on the nature of the reaction.
Reaction temperature is another key parameter that requires careful control. Many organometallic reactions, such as those involving lithium bases for the deprotonation of pyridines, are typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. researchgate.net Conversely, other steps, such as certain cross-coupling reactions or the final hydrolysis of an ester, may require heating to proceed at a reasonable rate. researchgate.net
The optimization process is often empirical, involving screening a range of solvents and temperatures to identify the conditions that provide the best balance of reaction yield, purity, and reaction time. For example, in the synthesis of 2,3,5-trimethylpyridine, various catalysts and temperatures were investigated, with the optimal conditions found to be 150 °C with a CH3COOH/pTsOH catalyst. researchgate.net
Table 3: Influence of Reaction Conditions on Pyridine Synthesis
Purity Assessment and Structural Elucidation Techniques in Synthetic Studies
Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization Methods (e.g., ¹H NMR, ¹³C NMR, MS, ESMS, HRMS, IR, UV-Vis)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. For 2-(3,5-dichloropyridin-2-yl)acetate, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring and the methylene protons of the acetate group. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern. For example, the ¹H NMR spectrum of the related 3,5-dichloropyridine shows signals in the aromatic region. chemicalbook.com The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry techniques, including Electrospray Mass Spectrometry (ESMS) and High-Resolution Mass Spectrometry (HRMS), are used to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, and the isotopic pattern of the chlorine atoms would be a key diagnostic feature. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound would be expected to show characteristic absorption bands for the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹) and the C-Cl bonds.
UV-Vis Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 4: Expected Spectroscopic Data for 2-(3,5-dichloropyridin-2-yl)acetic acid
| Technique | Expected Features |
| ¹H NMR | Signals for pyridine ring protons and methylene protons of the acetate group. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the carboxylate carbon. |
| MS | Molecular ion peak corresponding to the molecular formula with a characteristic isotopic pattern for two chlorine atoms. |
| IR | Absorption bands for the carboxylate group and C-Cl bonds. |
This table is predictive and based on the analysis of structurally similar compounds.
Chromatographic Separation and Analysis (e.g., Flash Column Chromatography, Reverse Phase Preparative HPLC, GC)
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
Flash Column Chromatography : This technique is commonly used for the purification of organic compounds on a preparative scale. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) are chosen to separate the desired product from impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative purification (preparative HPLC). Reversed-phase HPLC, using a C18 column, is a common method for the analysis of organic acids and their derivatives. coleparmer.com The mobile phase typically consists of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol. tdcommons.orgglsciences.eu The purity of the sample is determined by the area of the peak corresponding to the compound in the chromatogram.
Gas Chromatography (GC) : GC can be used for the analysis of volatile derivatives of the target compound, for example, after conversion to a more volatile ester.
Table 5: Chromatographic Methods for the Analysis and Purification of Pyridine Carboxylic Acids and Analogues
Molecular Design and Derivatization Strategies of Sodium 2 3,5 Dichloropyridin 2 Yl Acetate Analogues
Structure-Activity Relationship (SAR) Studies on Pyridylacetate and Related Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. For pyridylacetate and related scaffolds, SAR analyses have revealed key structural features that influence their biological profiles.
Research into 2-aryl-2-(pyridin-2-yl)acetamides, which share the pyridylacetate core, has shown that the substitution pattern on the aryl ring is a critical determinant of activity. nih.gov Generally, unsubstituted phenyl derivatives or those with ortho- and meta-substituents exhibit higher anticonvulsant activity. nih.gov This suggests that steric and electronic properties at these positions are crucial for target interaction. The modification of different parts of a lead compound, such as introducing various functional groups, can significantly impact its potency and selectivity. mdpi.com For instance, the introduction of a fluoro group has been shown to enhance the antimetastatic effect in some heterocyclic compounds. mdpi.com
In the broader context of pyridine (B92270) derivatives, SAR studies have identified several key aspects:
Ring Substitution: The position and nature of substituents on the pyridine ring significantly alter the compound's properties. Electron-withdrawing or donating groups can modulate the electronic distribution of the ring, affecting its ability to bind to biological targets. nih.gov
Side-Chain Modification: Alterations to the acetate (B1210297) side chain, such as converting it to amides or incorporating other functional groups, can lead to dramatic changes in activity. This part of the molecule often influences pharmacokinetic properties like solubility and membrane permeability.
Scaffold Hopping: Replacing the pyridine ring with other heterocycles while maintaining key binding features is a common strategy. However, studies on related compounds have shown that replacing a core N-pyridylpyrazole ring can lead to a complete loss of insecticidal activity, highlighting the essential role of this specific scaffold in certain contexts. researchgate.net
These studies collectively underscore the importance of systematic structural modifications to probe the chemical space around the pyridylacetate scaffold, allowing for the fine-tuning of biological activity.
Table 1: Summary of SAR Findings for Pyridine-based Scaffolds
| Structural Modification | Position/Region | Observed Effect on Activity | Reference |
| Aryl Substitution | Ortho- and Meta- positions | Highest activity observed | nih.gov |
| Core Scaffold Replacement | N-pyridylpyrazole ring | Replacement can eliminate activity | researchgate.net |
| Introduction of Fluoro Groups | Phenyl ring | Can increase antimetastatic effect | mdpi.com |
Rational Design Principles for Modified Pyridine Derivatives
The design of novel pyridine derivatives is guided by established medicinal chemistry principles aimed at optimizing therapeutic potential. A primary strategy involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities. This approach can enhance potency, selectivity, or pharmacokinetic profiles. mdpi.comresearchgate.net
Key rational design principles include:
Target-Oriented Design: When the biological target is known, structure-based drug design can be employed. This involves using computational tools like molecular docking to predict how newly designed analogues will bind to the target's active site. nih.gov For example, designing molecules that form specific hydrogen bonds or engage in π-π interactions with a receptor can significantly improve binding affinity. nih.gov
Scaffold Diversification: Introducing diverse heterocyclic systems is a common strategy to explore new chemical space and identify novel biological activities. Pyridine is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets. mdpi.com Hybrid molecules that combine the pyridine nucleus with other pharmacologically important scaffolds like pyrazole (B372694), pyrimidine (B1678525), or indazole are frequently designed to create synergistic or novel effects. nih.gov
Physicochemical Property Modulation: Rational design also focuses on improving "drug-like" properties. This includes modifying structures to enhance solubility, improve metabolic stability, and ensure appropriate lipophilicity for oral bioavailability. For instance, incorporating polar groups or nitrogen-containing heterocycles can improve aqueous solubility. nih.govnih.gov
These principles guide the synthetic chemist in making targeted modifications rather than random changes, increasing the efficiency of discovering new biologically active molecules.
Synthesis of Diverse Heterocyclic Analogues
Starting from the basic 2-(dichloropyridin-2-yl)acetate structure, a variety of heterocyclic analogues can be synthesized through multi-step reaction sequences. These syntheses often involve the construction of new rings fused to or substituted on the pyridine core.
The synthesis of fused heterocyclic systems like imidazothiazines often involves cyclization reactions. A general approach to similar fused systems, such as imidazothiazoles, involves reacting an α-substituted ketone with a sulfur-containing heterocycle. e3s-conferences.org The mechanism typically proceeds in two stages: the initial formation of a thiazolium salt intermediate, followed by a spontaneous cyclization to yield the target imidazothiazole derivative. e3s-conferences.org While specific routes from Sodium 2-(3,5-dichloropyridin-2-yl)acetate are not detailed in the provided literature, analogous strategies could be envisioned where the acetate group is first converted into a reactive intermediate capable of undergoing condensation and cyclization with an appropriate aminothiazole precursor.
A significant class of analogues involves the incorporation of pyrazole and pyrimidine rings. The synthesis of novel pyridylpyrazol amide derivatives containing pyrimidine motifs has been successfully achieved through multi-step reactions. nih.gov A typical synthetic pathway begins with a dichloropyridine derivative, which is reacted with hydrazine (B178648) hydrate (B1144303) to form a key intermediate. nih.gov This intermediate can then be further modified to construct the pyrazole ring. Finally, coupling reactions are used to attach the pyrimidine moiety via an amide linkage.
Bioassays of these compounds revealed that some possess good antifungal properties against a range of plant fungi, while also showing some insecticidal activity. nih.gov The presence of the N-pyridylpyrazole unit is often critical for biological activity in these classes of compounds. researchgate.net
Table 2: Bioactivity of Selected Pyridylpyrazol Amide Derivatives with Pyrimidine Motifs
| Compound | Target Fungi/Pest | Activity Level at 50 µg/mL | Reference |
| Series 6a-6m | S. sclerotiorum, P. infestans, etc. | Good antifungal properties | nih.gov |
| Series 6a-6m | S. litura, M. separata, etc. | Certain insecticidal activity | nih.gov |
Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the reaction of nitriles with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like a zinc salt. organic-chemistry.org To create a tetrazole analogue of this compound, the acetate group would first need to be converted to a nitrile. This can be accomplished through standard organic transformations, for example, by converting the carboxylic acid to a primary amide, followed by dehydration. The resulting nitrile can then undergo a [3+2] cycloaddition with an azide to form the tetrazole ring. This strategy has been used to incorporate tetrazole moieties into complex molecules to improve properties like solubility and metabolic stability while retaining or enhancing biological activity. nih.govnih.gov
Indazoles are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov The synthesis of indazole derivatives can be achieved through various methods, often involving the cyclization of appropriately substituted precursors. One efficient method for synthesizing pyrazolo[4,3-b]pyridines, which are structurally related to indazoles fused with a pyridine ring, starts from 2-chloro-3-nitropyridines. researchgate.net This pathway involves a sequence of reactions including a Japp–Klingemann reaction. researchgate.net For creating indazole-based derivatives from the title compound, a strategy could involve functionalizing the pyridine ring to introduce groups that can participate in a cyclization reaction to form the adjacent pyrazole ring, thus creating the indazole scaffold. Structure-guided design has been effectively used to synthesize 1H-indazole derivatives with potent biological activities. nih.gov
Phosphonate (B1237965) Functionalized Heterocycles
The replacement of a carboxylic acid moiety with a phosphonic acid group is a well-established bioisosteric strategy in drug design and agrochemical development. nih.govnih.govdrughunter.com Phosphonates, with their tetrahedral geometry and dianionic nature at physiological pH, can mimic the carboxylate group, potentially leading to enhanced binding interactions with target enzymes or receptors. nih.gov This approach can also improve physicochemical properties such as polarity and metabolic stability. nih.govresearchgate.net
One common route to synthesize phosphonate analogues of pyridylacetic acids involves the Michaelis-Arbuzov reaction. researchgate.net This reaction typically requires the conversion of the acetic acid moiety into a suitable leaving group, such as a halide. For instance, the corresponding pyridylacetyl chloride could be reacted with a trialkyl phosphite (B83602) to yield the desired phosphonate ester. Subsequent hydrolysis can then provide the phosphonic acid.
Another powerful method for forming the crucial C-P bond is through palladium-catalyzed cross-coupling reactions. researchgate.net Aryl or heteroaryl halides can be coupled with dialkyl phosphites to form the corresponding phosphonates. This strategy could be employed to construct the pyridylphosphonate scaffold, which can then be further elaborated.
The herbicidal activity of phosphonate-containing heterocyclic compounds has been a subject of significant research. For example, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones were synthesized and showed potent post-emergence herbicidal activity against various broadleaf weeds. nih.gov This highlights the potential of phosphonate functionalization in developing new agrochemicals.
Table 1: Examples of Herbicidal Activity of Phosphonate-Functionalized Compounds
| Compound | Target Weed | Activity at 75 g ai/ha | Reference |
|---|---|---|---|
| 2-(2,4-dichlorophenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one | Broadleaf weeds | 70-100% inhibition | nih.gov |
Phenoxyacetamide Inhibitor Analogues
The phenoxyacetamide scaffold is a key feature in a variety of biologically active molecules, including inhibitors of enzymes such as monoamine oxidases (MAOs). nih.gov The synthesis of phenoxyacetamide analogues from a pyridylacetic acid core typically involves the formation of an amide bond.
A general synthetic route commences with the conversion of the pyridylacetic acid to a more reactive species, such as an acyl chloride or an activated ester. This intermediate is then reacted with a suitable aminophenol to generate the corresponding phenoxyacetamide. Alternatively, the synthesis can proceed by first preparing a phenoxyacetic acid and then coupling it with an appropriate amine. For instance, a substituted phenol (B47542) can be reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid, which is then activated and coupled with an amine. nih.gov
Research has demonstrated the potential of phenoxyacetamide derivatives in various therapeutic areas. For example, certain analogues have been identified as potent and selective inhibitors of MAO-A and MAO-B. nih.gov Additionally, the phenoxyacetamide core has been investigated for its potential as an inhibitor of the SARS-CoV-2 main protease. nih.gov In the agrochemical sector, derivatives of (2,4-dichlorophenoxy)acetic acid are well-known herbicides, and their analogue development is an active area of research. uwa.edu.augoogle.com
Table 2: Inhibitory Activity of Selected Phenoxyacetamide Analogues
| Compound | Target | IC50 / Activity | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide | MAO-A | High specificity (SI=245) | nih.gov |
Benzamidoxime (B57231) and Benzonitrile (B105546) Derivatives
Benzonitrile and its derivatives, such as benzamidoximes, are important intermediates and final compounds in medicinal and agrochemical research. The nitrile group can act as a key pharmacophore or be a precursor for other functional groups.
The synthesis of benzamidoxime derivatives from a corresponding benzonitrile is a well-established transformation. google.comresearchgate.net A common method involves the reaction of the benzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com The resulting benzamidoxime can then be used in further synthetic steps or be the final target molecule. For instance, benzamidoximes can be reduced to form benzamidines. google.com
In the context of derivatizing this compound, the acetic acid side chain would first need to be converted into a cyanomethyl group. This could potentially be achieved through a multi-step sequence involving conversion to an alcohol, then a halide, followed by nucleophilic substitution with a cyanide salt. The resulting pyridylacetonitrile could then be transformed into the corresponding amidoxime.
Benzonitrile-containing compounds have been investigated for their herbicidal properties. The conversion of the nitrile group is often a key step in both the activation and detoxification pathways of these herbicides in the environment.
Table 3: Synthesis of Benzamidoxime from Benzonitrile
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Benzonitrile derivative | Hydroxylamine hydrochloride, Base | Benzamidoxime derivative | google.com |
Advanced Synthetic Approaches for Complex Architectures in Medicinal and Agrochemical Research
The construction of complex molecular architectures from scaffolds like this compound requires a diverse toolbox of modern synthetic methods. These advanced approaches enable the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for elaborating the core structure. dntb.gov.uamdpi.com
Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable for C-C bond formation. numberanalytics.comnumberanalytics.com These methods allow for the introduction of a wide range of alkyl, aryl, and vinyl substituents onto the dichloropyridine ring, providing a powerful tool for SAR studies. For example, a Suzuki coupling could be used to replace one of the chlorine atoms on the pyridine ring with a new carbon-based substituent.
C-H activation is an increasingly important strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. dntb.gov.ua This approach offers a more atom-economical and environmentally friendly route to complex molecules. For the pyridylacetate scaffold, C-H activation could potentially be used to introduce substituents directly onto the pyridine ring or the acetate side chain.
Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. mdpi.com These techniques can be used to generate highly reactive intermediates under mild conditions, facilitating a wide range of synthetic transformations, including C-C and C-heteroatom bond formation.
These advanced synthetic methods provide the necessary tools to build upon the this compound core, enabling the creation of diverse libraries of complex analogues for biological screening in both medicinal and agrochemical research programs.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2,4-dichlorophenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one |
| 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one |
| 2-(4-Methoxyphenoxy)acetamide |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide |
| Benzonitrile |
| Benzamidoxime |
| Hydroxylamine hydrochloride |
| Trialkyl phosphite |
| Dialkyl phosphite |
| Chloroacetic acid |
| Aminophenol |
| Pyridylacetonitrile |
Based on the conducted research, there is no publicly available scientific literature detailing the specific biological activities and mechanistic investigations of this compound. The search results provide extensive information on the general roles of auxins, cytokinins, and other plant growth regulators in the processes outlined, such as cell division, morphogenesis, and stress response. However, none of the accessed resources contain specific data, studies, or detailed findings related to "this compound."
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this specific chemical compound as requested by the prompt's strict constraints. To do so would require speculation or fabrication of data, which would violate the core requirement for accuracy. The information required to populate the detailed outline for this specific compound is not present in the available search results.
Analytical Methodologies for Detection and Quantification of Sodium 2 3,5 Dichloropyridin 2 Yl Acetate
Method Validation Parameters (e.g., sensitivity, accuracy, precision, linearity, specificity)
The validation of an analytical method is crucial to ensure that the results generated are reliable, reproducible, and fit for their intended purpose. For Sodium 2-(3,5-dichloropyridin-2-yl)acetate, any quantitative analytical method would require rigorous validation across several key parameters. While specific experimental data for the validation of analytical methods for this compound are not detailed in currently available scientific literature, the fundamental principles for each validation parameter are outlined below. These parameters ensure the integrity of the analytical data.
Sensitivity
Sensitivity refers to the ability of an analytical method to detect and quantify the lowest possible amount of this compound in a sample. It is typically defined by two key metrics: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
Limit of Detection (LOD): This is the lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. It indicates the threshold at which the signal from the compound is distinguishable from the background noise.
Limit of Quantitation (LOQ): This is the lowest concentration of the compound that can be determined with an acceptable level of accuracy and precision. The LOQ is a critical parameter for the analysis of trace amounts of the substance.
Accuracy
Accuracy measures the closeness of the experimental value obtained by the analytical method to the true or accepted reference value. It is a measure of the systematic error of a method. Accuracy is typically determined by performing recovery studies, where a known amount of a this compound standard is added to a sample matrix (spiked sample) and then analyzed. The percentage of the added compound that is measured (percent recovery) indicates the accuracy of the method. These studies are generally performed at multiple concentration levels across the method's range.
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision of the method when analyses are performed by the same operator using the same equipment over a short period.
Intermediate Precision (Inter-assay precision): This assesses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment.
Linearity
Linearity describes the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte (this compound) within a given range. To establish linearity, a series of standards of the compound at different concentrations are analyzed. The results are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate how well the data fits a straight line, with values close to 1.0 indicating excellent linearity. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.
Specificity
Specificity (or selectivity) is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. For a method to be specific for this compound, it must be able to produce a signal that is solely attributable to the compound, without interference from other substances. This is often demonstrated by analyzing blank samples and samples spiked with potential interfering compounds to show that no false positive signals are generated at the retention time or spectral wavelength of the target analyte.
Future Research Directions and Translational Potential for Sodium 2 3,5 Dichloropyridin 2 Yl Acetate
Development of Novel Research Applications for the Compound and its Analogues
The 3,5-dichloropyridine (B137275) core is a versatile building block for creating biologically active molecules. chemimpex.comchemimpex.com Future research could therefore logically extend to investigating the utility of Sodium 2-(3,5-dichloropyridin-2-yl)acetate and its analogues in several key areas:
Agrochemical Sector: The 3,5-dichloropyridine structure is a key intermediate in the synthesis of herbicides, insecticides, and fungicides. chemimpex.combloomtechz.com Research could be directed towards evaluating the herbicidal properties of the title compound, potentially as a synthetic auxin mimic, a class of herbicides that disrupt plant growth. Analogues could be synthesized by modifying the acetate (B1210297) side chain or altering the substitution on the pyridine (B92270) ring to optimize efficacy against specific weed species while ensuring crop safety.
Pharmaceutical Development: Pyridine derivatives are integral to many pharmaceutical compounds. researchgate.netmdpi.com The anti-inflammatory, antimicrobial, and anticancer potential of novel dichloropyridine derivatives could be a significant research avenue. researchgate.netmdpi.com For instance, studies could assess the compound's ability to inhibit key enzymes in bacterial metabolic pathways or to induce apoptosis in cancer cell lines, similar to other heterocyclic compounds.
The following table outlines potential research applications and the corresponding compound modifications that could be explored.
| Potential Application Area | Rationale for Research | Potential Analogues/Modifications |
| Herbicide Development | The dichloropyridine scaffold is common in existing herbicides. chemimpex.combloomtechz.com | Esterification of the acetate group; replacement of chlorine atoms with other halogens; introduction of different functional groups at the 4 or 6 position of the pyridine ring. |
| Antimicrobial Agents | Pyridine derivatives have shown a broad spectrum of antimicrobial activity. mdpi.com | Synthesis of amides or hydrazones from the acetate moiety; formation of coordination complexes with bioactive metals. |
| Anticancer Therapeutics | Certain pyridine-containing compounds exhibit cytotoxic effects on cancer cells. | Coupling with other known cytotoxic pharmacophores; development of derivatives that target specific tumor-associated proteins. |
Advanced Mechanistic Elucidation Studies at the Molecular Level
Understanding how a compound exerts its biological effect is crucial for its development. For this compound, future research would need to focus on its mechanism of action at a molecular level.
If developed as a herbicide, studies would investigate its interaction with plant hormone receptors, such as auxin-binding proteins. Techniques like differential scanning calorimetry could be employed to study the thermodynamics of protein-ligand binding, revealing insights into the stability and conformation of the target protein upon binding of the compound.
In a pharmaceutical context, should the compound show, for example, anti-inflammatory activity, research would focus on identifying its molecular target within inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.gov Cellular and biochemical assays would be essential to determine if the compound acts as an inhibitor, and if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive).
Sustainable Synthesis and Green Chemistry Approaches for Production
The future production of this compound would benefit from the application of green chemistry principles to minimize environmental impact. Traditional methods for synthesizing pyridine derivatives can involve hazardous reagents and solvents. nih.gov Modern, sustainable approaches could include:
One-Pot, Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing solvent use and waste generation. acs.org
Catalysis: Utilizing catalysts can enable reactions to proceed under milder conditions and with higher selectivity, avoiding the need for stoichiometric amounts of harsh reagents.
Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or water, can significantly reduce the environmental footprint of the synthesis.
The table below compares conventional and potential green synthesis parameters for pyridine derivatives.
| Synthesis Parameter | Conventional Approach | Green Chemistry Approach |
| Reaction Steps | Multiple, sequential steps with isolation of intermediates | One-pot synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |
| Catalysts | May use stoichiometric, toxic reagents | Recyclable catalysts (e.g., solid acid catalysts) |
| Energy Consumption | Often requires high temperatures and prolonged reaction times | Microwave-assisted or ultrasound-promoted reactions for faster, more energy-efficient synthesis |
Computational Chemistry and In Silico Modeling for Compound Design and Biological Activity Prediction
Computational tools are indispensable in modern chemical research for accelerating the design and optimization of new molecules. For this compound, in silico methods can be applied to:
Predict Biological Activity: Molecular docking simulations can be used to predict the binding affinity of the compound and its analogues to specific biological targets, such as plant enzymes or human receptors. This helps in prioritizing which derivatives to synthesize and test.
Optimize Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) studies can model how changes in the chemical structure affect biological activity. This allows for the rational design of new analogues with improved potency and selectivity.
Assess Pharmacokinetics and Toxicity: Computational models can predict properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, early in the development process, saving time and resources.
Integration with Emerging Technologies in Agrochemical and Pharmaceutical Sciences Research
The translational potential of this compound can be significantly enhanced by integrating its research with emerging technologies.
High-Throughput Screening (HTS): HTS platforms can rapidly screen a large library of analogues of the parent compound against a wide range of biological targets. This can quickly identify promising lead compounds for either agrochemical or pharmaceutical applications.
-Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological response of an organism (a plant, a microbe, or a human cell line) to treatment with the compound. This can help in elucidating the mechanism of action and identifying potential off-target effects.
Advanced Formulation and Delivery Systems: For agrochemical applications, novel formulations like nano-encapsulation could improve the stability and targeted delivery of the compound, reducing the amount needed and minimizing environmental runoff. In pharmaceuticals, advanced drug delivery systems could be designed to target specific tissues, enhancing efficacy and reducing systemic side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Sodium 2-(3,5-dichloropyridin-2-yl)acetate, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a sodium alkoxide intermediate (e.g., sodium metal in diglyme) can react with a chlorinated pyridine derivative under reflux (125°C, 12 hours). Post-reaction, acidification (HCl) precipitates the product, which is purified via recrystallization or column chromatography. Yield optimization requires controlling stoichiometry, solvent polarity, and reaction time .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust solvent systems (e.g., diglyme for high-boiling conditions) and catalyst loading to minimize byproducts.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural Confirmation : Use - and -NMR to verify the pyridine ring protons (δ 8.1–8.2 ppm) and acetate moiety (δ 1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Q. What solubility and stability considerations are essential for handling this compound?
- Solubility : The sodium salt form enhances water solubility. For organic solvents, use DMSO or methanol (25 mM stock solutions). Test solubility in buffer systems (e.g., PBS) for biological assays .
- Stability : Store lyophilized powder at 2–8°C. Avoid prolonged exposure to light or acidic conditions to prevent hydrolysis of the acetate group .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound against pesticidal targets?
- Methodology : Perform molecular docking (AutoDock Vina) to model interactions with insecticidal targets like acetylcholinesterase or nicotinic acetylcholine receptors. Use the PyMOL-MMV plugin to analyze binding poses and calculate binding energies (ΔG). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess complex stability .
- SAR Insights : Modify the pyridine ring’s substituents (e.g., Cl vs. Br) and evaluate changes in binding affinity using free-energy perturbation (FEP) calculations .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Root-Cause Analysis : Compare NMR shifts across batches to identify impurities (e.g., residual diglyme or unreacted precursors). Use X-ray crystallography (SHELX suite) to confirm crystal packing and rule out polymorphic variations .
- Advanced Characterization : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals. LC-MS/MS can detect trace byproducts (e.g., dichloropyridine dimers) .
Q. How can researchers design structure-activity relationship (SAR) studies for pesticidal applications?
- Experimental Design : Synthesize derivatives with variations in the pyridine ring (e.g., 3,5-dichloro vs. 2,6-dichloro) and acetate chain length. Test insecticidal activity using in vitro assays (e.g., larval mortality assays) and in silico toxicity prediction (ECOSAR) .
- Data Interpretation : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity. Address outliers via crystallographic analysis of active conformers .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
